
(Dodecylthio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DODECYLTHIOACETONITRILE is an organic compound with the molecular formula C14H27NS It is characterized by the presence of a dodecylthio group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DODECYLTHIOACETONITRILE can be synthesized through the reaction of dodecylthiol with acetonitrile in the presence of a base. The reaction typically involves the nucleophilic substitution of the thiol group on the acetonitrile carbon, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of DODECYLTHIOACETONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: DODECYLTHIOACETONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Applications De Recherche Scientifique
DODECYLTHIOACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of DODECYLTHIOACETONITRILE involves its interaction with molecular targets through its nitrile and thio groups. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the thio group can form strong interactions with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
DODECYLTHIOACETONITRILE vs. DODECYLTHIOETHANOL: Both compounds contain a dodecylthio group, but DODECYLTHIOACETONITRILE has a nitrile group, making it more reactive in nucleophilic substitution reactions.
DODECYLTHIOACETONITRILE vs. DODECYLTHIOACETIC ACID: The presence of a nitrile group in DODECYLTHIOACETONITRILE makes it more versatile in organic synthesis compared to the carboxylic acid group in DODECYLTHIOACETIC ACID.
Uniqueness: DODECYLTHIOACETONITRILE’s unique combination of a long alkyl chain, a thio group, and a nitrile group makes it a valuable compound in various chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility and importance in scientific research .
Propriétés
Numéro CAS |
51956-42-4 |
|---|---|
Formule moléculaire |
C14H27NS |
Poids moléculaire |
241.44 g/mol |
Nom IUPAC |
2-dodecylsulfanylacetonitrile |
InChI |
InChI=1S/C14H27NS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h2-11,13-14H2,1H3 |
Clé InChI |
INBMWUQPDJOXCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


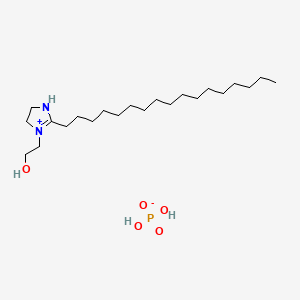
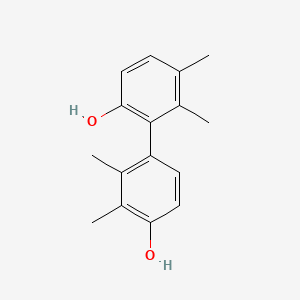

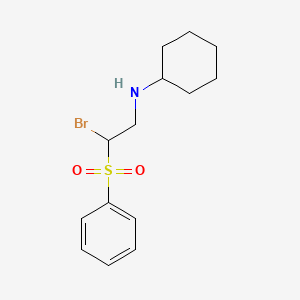
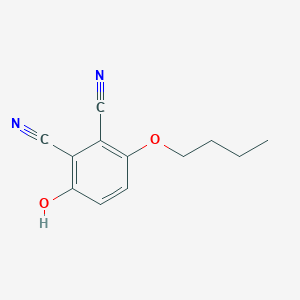



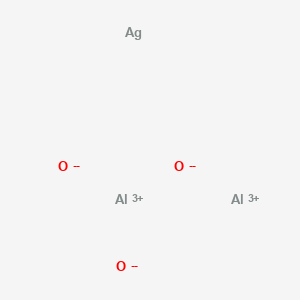
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
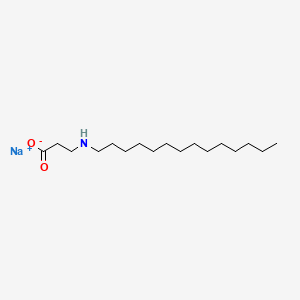
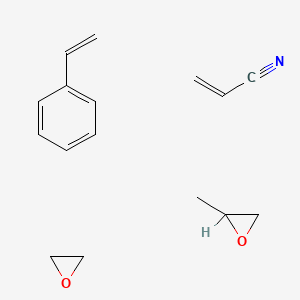
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
